molecular formula C11H14O2 B7901450 Methyl 4-propylbenzoate CAS No. 81631-63-2

Methyl 4-propylbenzoate

Cat. No. B7901450
Key on ui cas rn: 81631-63-2
M. Wt: 178.23 g/mol
InChI Key: RXFJHVNBEFFCJX-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

To a 0° C. solution of 4-propylbenzoic acid (2 g, 12.18 mmol) in methanol (3.00 mL) and dichloromethane (10 mL) was added trimethylsilyldiazomethane (7.92 mL, 15.83 mmol), dropwise over a period of 5 min. Towards the end of the addition, the reaction mixture was pale yellow. The reaction was stirred at 0° C. for 30 min. and the excess diazo reagent was quenched by the slow addition of acetic acid at 0° C. (˜1.5 mL). The colorless solution was concentrated and partitioned between ether (20 mL) and sat. aq. sodium bicarbonate (10 mL). The ether layer was washed with brine (10 mL), dried over sodium sulfate and concentrated to yield methyl 4-propylbenzoate (2.1 g, 11.78 mmol, 97% yield) as a liquid. 1H NMR (400 MHz, CDCl3) δ ppm 7.95 (d, J=8.28 Hz, 2H) 7.24 (d, J=8.53 Hz, 2H) 3.90 (s, 3H) 2.61-2.67 (m, 2H) 1.59-1.71 (m, 1H) 0.94 (t, J=7.40 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.92 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)[CH2:2][CH3:3].[CH3:13][Si](C=[N+]=[N-])(C)C>CO.ClCCl>[CH2:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([O:10][CH3:13])=[O:9])=[CH:6][CH:5]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CC)C1=CC=C(C(=O)O)C=C1
Name
Quantity
7.92 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Towards the end of the addition
CUSTOM
Type
CUSTOM
Details
the excess diazo reagent was quenched by the slow addition of acetic acid at 0° C. (˜1.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The colorless solution was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ether (20 mL) and sat. aq. sodium bicarbonate (10 mL)
WASH
Type
WASH
Details
The ether layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.78 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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